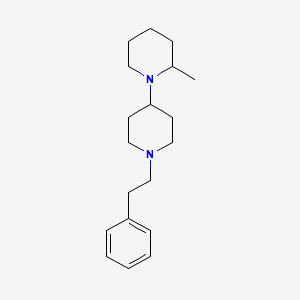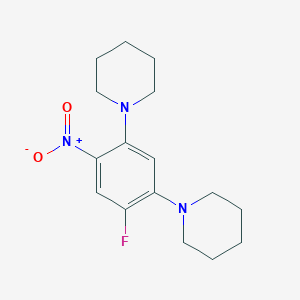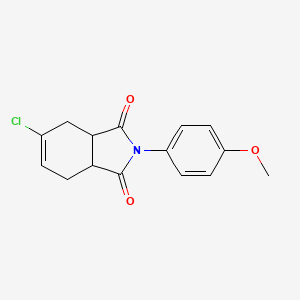
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine (MPEP) is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.
作用機序
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine acts as a selective antagonist of the mGluR5 receptor, which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound can modulate the release of glutamate, a neurotransmitter that is involved in many neurological processes. This compound has been shown to have both presynaptic and postsynaptic effects on glutamate signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of glutamate, which can affect synaptic plasticity and learning. This compound has also been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound also has some limitations for lab experiments. Its effects on glutamate signaling can be complex and difficult to interpret, and its pharmacokinetic properties can vary depending on the route of administration.
将来の方向性
There are several future directions for the research on 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine. One area of interest is the development of more selective and potent antagonists of the mGluR5 receptor. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including addiction, anxiety, and depression. Additionally, the potential use of this compound as a therapeutic agent for these disorders should be further explored in preclinical and clinical studies.
合成法
The synthesis of 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine involves the reaction of 1,4-dibromobutane with 2-phenylethylamine to form 1-(2-phenylethyl)-4-bromobutane. This compound is then reacted with piperidine to form this compound. The synthesis of this compound is a multistep process that requires careful handling of the reagents and purification of the final product.
科学的研究の応用
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
特性
IUPAC Name |
2-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17-7-5-6-13-21(17)19-11-15-20(16-12-19)14-10-18-8-3-2-4-9-18/h2-4,8-9,17,19H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUMGYMOSHONKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)

![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)